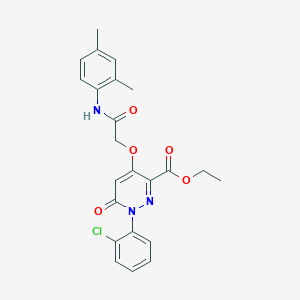

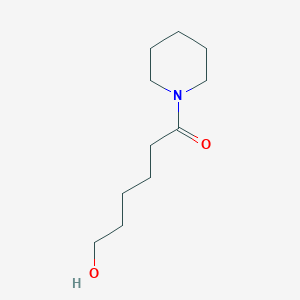

![molecular formula C18H16N4O2S B2538395 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 898611-70-6](/img/structure/B2538395.png)

2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide involves multi-step reactions that result in the formation of heterocyclic structures with potential biological activity. In one study, the synthesis process begins with the conversion of phenyl acetic acid into an ester, followed by transformation into a hydrazide, and finally cyclization in the presence of carbon disulfide to yield a 5-benzyl-1,3,4-oxadiazole-2-thiol . Another related compound, 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide, is synthesized by reacting 1,2,4-triazoles with 2-chloro-N-phenylacetamides in a polyethylene glycol (PEG-400) medium . These methods are noted for their good yields, minimal pollution, simplicity, and environmental friendliness .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectral techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis are employed to fully establish the structures . These techniques ensure that the desired compounds are obtained and that their molecular frameworks are correctly identified, which is crucial for understanding their potential interactions and activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their stepwise nature, where each step transforms the molecule and introduces new functional groups that contribute to the final heterocyclic compound. The use of reagents such as bromoacetyl bromide, N,N-dimethylformamide (DMF), and sodium hydride (NaH) indicates that substitution reactions are key to the synthesis process . The reactions are carefully controlled to achieve the desired N-substitution on the heterocyclic core.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of such compounds can be inferred. Heterocyclic compounds with sulfanyl and acetamide groups are likely to exhibit a range of solubilities depending on the solvent, and their melting points can provide insight into their purity. The presence of aromatic rings suggests potential for pi-pi interactions, which could affect their chemical behavior and biological activity.

Biological Activity

The synthesized compounds are screened for biological activity, particularly for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). The compounds demonstrate relative activity against acetylcholinesterase, which is an important target in the treatment of neurodegenerative diseases like Alzheimer's . This suggests that the synthesized compounds may have potential therapeutic applications.

Aplicaciones Científicas De Investigación

Enzymatic Metabolism and Drug Development

The study of novel antidepressants, such as Lu AA21004, highlights the importance of understanding the enzymatic metabolism of complex molecules. Research by Hvenegaard et al. (2012) identifies the cytochrome P450 enzymes responsible for the oxidative metabolism of Lu AA21004, revealing a detailed metabolic pathway that includes the formation of various metabolites. This research aids in the prediction of drug interactions and optimization of therapeutic efficacy, underscoring the critical role of enzymatic studies in drug development Hvenegaard et al., 2012.

Inhibitory Effects on Carbonic Anhydrase

The design of sulfonamide derivatives to inhibit carbonic anhydrase isoforms demonstrates the therapeutic potential of targeting specific enzymes. Havránková et al. (2018) synthesized a series of s-triazine derivatives, showing significant inhibition of carbonic anhydrase I, II, and IX. These findings suggest applications in developing unconventional anticancer drugs, particularly by exploiting the hypoxia-induced expression of carbonic anhydrase IX Havránková et al., 2018.

Antimicrobial and Hemolytic Activities

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides by Rehman et al. (2016) explores the antimicrobial and hemolytic activities of these compounds. Their research indicates that these derivatives exhibit variable antimicrobial effectiveness, with certain compounds showing significant activity. This work contributes to the search for new antimicrobial agents with lower toxicity, highlighting the balance between efficacy and safety in drug discovery Rehman et al., 2016.

Corrosion Inhibition

Research into benzothiazole derivatives for corrosion inhibition on carbon steel by Hu et al. (2016) demonstrates the broader applications of triazine derivatives in industrial settings. Their findings indicate that these compounds offer enhanced stability and inhibition efficiency, potentially leading to improved materials for various industrial applications Hu et al., 2016.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound contains a 1,2,4-triazine ring, which is a common structural motif in various bioactive compounds. These compounds can interact with a wide range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The exact mode of action would depend on the specific target. Generally, compounds with a 1,2,4-triazine ring can form non-covalent interactions (such as hydrogen bonding and π-π stacking) with their targets, leading to changes in the target’s function .

Biochemical Pathways

The affected pathways would depend on the specific target. For example, if the compound targets an enzyme involved in a metabolic pathway, it could potentially alter the flux through that pathway .

Pharmacokinetics

The compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) would depend on various factors, including its chemical structure and the route of administration. For example, the presence of a phenyl ring could potentially enhance the compound’s lipophilicity, which might influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the downstream effects of modulating that target .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-16(19-14-9-5-2-6-10-14)12-25-18-20-17(24)15(21-22-18)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,23)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNPIWUWTCXBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)

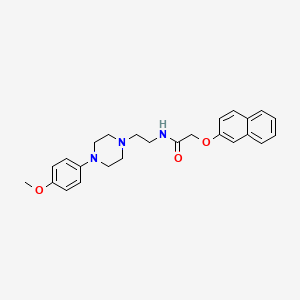

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)

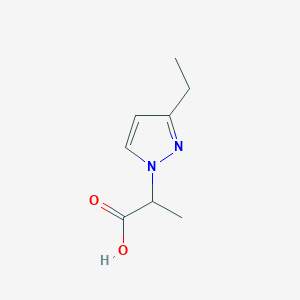

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)

![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)

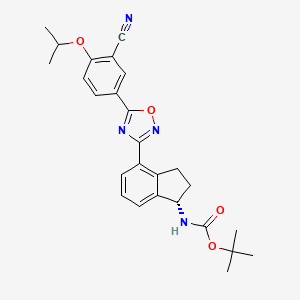

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)

![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)

![2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2538335.png)